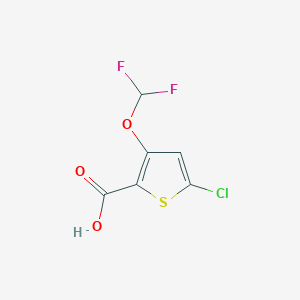
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the halogenation of thiophene derivatives followed by functional group transformations. For instance, the introduction of a chloro group can be achieved using reagents like N-chlorosuccinimide (NCS) or chlorine gas. The difluoromethoxy group can be introduced using difluoromethylating agents such as difluoromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficiency and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
科学研究应用
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of 5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and difluoromethoxy groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: can be compared with other thiophene derivatives, such as:
5-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.
5-Chloro-3-(trifluoromethoxy)thiophene-2-carboxylic acid: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
5-Chloro-3-(methoxy)thiophene-2-carboxylic acid: Contains a methoxy group instead of a difluoromethoxy group.
The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C6H3ClF2O3S |
|---|---|
分子量 |
228.60 g/mol |
IUPAC 名称 |
5-chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClF2O3S/c7-3-1-2(12-6(8)9)4(13-3)5(10)11/h1,6H,(H,10,11) |
InChI 键 |
GSPAPGMVKDDJKB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1OC(F)F)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


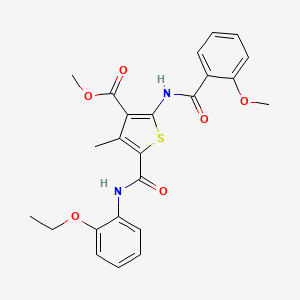
![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)
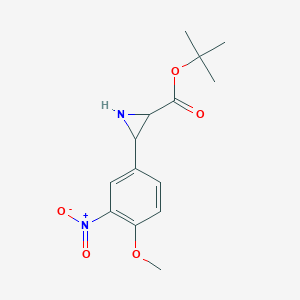


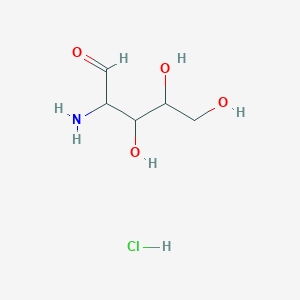

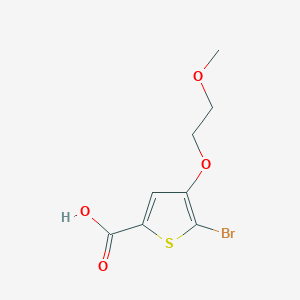


![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)



